6-(Trifluoromethoxy)quinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethoxy)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)16-5-1-2-7-6(3-5)8(15)14-4-13-7/h1-4H,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTCNNMXXXMEFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594838 |

Source

|

| Record name | 6-(Trifluoromethoxy)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179246-09-4 |

Source

|

| Record name | 6-(Trifluoromethoxy)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Trifluoromethoxy)quinazolin-4(3H)-one synthesis protocols

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethoxy)quinazolin-4(3H)-one

Introduction

The quinazolin-4(3H)-one core is a bicyclic heterocyclic system that is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This structural motif is present in numerous natural alkaloids and synthetic compounds that exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and sedative properties.[3][4][5] The functional versatility of the quinazolinone ring system makes it a cornerstone for drug design and development.

This guide provides a detailed technical overview of a robust and field-proven protocol for the synthesis of a specific, fluorinated analogue: This compound . The introduction of the trifluoromethoxy (-OCF₃) group is a common strategy in modern drug discovery to enhance metabolic stability, lipophilicity, and cell membrane permeability of a molecule, potentially improving its pharmacokinetic profile.

This document is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and a framework for the successful laboratory-scale synthesis of this important compound.

Core Synthetic Strategy: A Retrosynthetic View

The most direct and widely adopted method for constructing the 4(3H)-quinazolinone skeleton is the Niementowski quinazolinone synthesis.[1] This approach involves the condensation and subsequent cyclization of an anthranilic acid derivative with an amide. For the synthesis of this compound, the retrosynthetic analysis logically points to two primary components:

-

2-amino-5-(trifluoromethoxy)benzoic acid: The substituted anthranilic acid that provides the benzene ring and the key trifluoromethoxy substituent at the desired position.

-

Formamide: Serves as the source for the remaining two atoms (one carbon, one nitrogen) required to complete the pyrimidinone ring.

The overall synthetic workflow is a straightforward, one-pot cyclocondensation reaction.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the well-established Niementowski reaction, adapted for the specific synthesis of the target compound.[1][6][7]

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2-Amino-5-(trifluoromethoxy)benzoic acid | 83265-56-9 | C₈H₆F₃NO₂ | 221.13 | Starting Material |

| Formamide | 75-12-7 | CH₃NO | 45.04 | Reagent & Solvent |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | Workup |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 | Recrystallization |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-(trifluoromethoxy)benzoic acid (e.g., 10.0 g, 45.2 mmol).

-

Add a significant excess of formamide (e.g., 50 mL, ~1.25 mol). The formamide acts as both a reactant and the solvent, ensuring the reactants are fully solvated at elevated temperatures.

-

-

Cyclocondensation Reaction:

-

Begin stirring the mixture.

-

Heat the flask in a pre-heated oil bath to 150-160°C.[6] Maintaining this temperature is critical; it provides the necessary activation energy for both the initial N-formylation and the subsequent dehydrative cyclization.

-

Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting anthranilic acid.

-

-

Product Isolation (Workup):

-

After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. The product may begin to crystallize within the formamide upon cooling.

-

Slowly pour the cooled reaction mixture into a beaker containing 250 mL of crushed ice or ice-cold water with vigorous stirring. The significant decrease in solubility of the organic product in the aqueous medium causes it to precipitate out of the solution.

-

Continue stirring the slurry for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual formamide and other water-soluble impurities.

-

Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

-

For enhanced purity, the crude solid can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white to off-white crystalline solid.[6]

-

Reaction Mechanism

The Niementowski synthesis proceeds through a two-stage mechanism: initial acylation followed by an intramolecular cyclization and dehydration.

-

N-Formylation: The amino group of the anthranilic acid acts as a nucleophile, attacking the carbonyl carbon of formamide. This results in the formation of an N-formyl intermediate, 2-(formylamino)-5-(trifluoromethoxy)benzoic acid, with the elimination of ammonia (which can further react or decompose at high temperatures).

-

Intramolecular Cyclization & Dehydration: Under the high-temperature conditions, the amide nitrogen of the N-formyl group performs a nucleophilic attack on the carboxylic acid's carbonyl carbon. This intramolecular cyclization forms a tetrahedral intermediate which subsequently eliminates a molecule of water to yield the stable, aromatic this compound.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Recent advances in 4(3H)-quinazolinone syntheses - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. generis-publishing.com [generis-publishing.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethoxy)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolin-4(3H)-one scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous therapeutic agents.[1][2] The strategic incorporation of fluorine-containing substituents has become a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and metabolic properties.[3] This guide focuses on 6-(trifluoromethoxy)quinazolin-4(3H)-one, a derivative that combines the established pharmacological relevance of the quinazolinone core with the unique physicochemical characteristics of the trifluoromethoxy (-OCF₃) group.

The trifluoromethoxy group is of particular interest as it can significantly enhance metabolic stability and lipophilicity, crucial parameters in drug design.[4][5] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety possesses a distinct electronic and steric profile that can profoundly influence a molecule's acidity, solubility, and potential for intermolecular interactions.[3] This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the core physicochemical properties of this compound. It offers not only predicted and analogous data but also detailed, field-proven experimental protocols for their determination, empowering researchers to fully characterize this and similar compounds.

Molecular Structure and Key Physicochemical Descriptors

This compound is characterized by the fusion of a pyrimidinone ring with a benzene ring substituted with a trifluoromethoxy group at the 6-position.

Table 1: Core Physicochemical Descriptors for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₅F₃N₂O₂ | Guidechem[6] |

| Molecular Weight | 230.15 g/mol | Guidechem[6] |

| CAS Number | 179246-09-4 | Guidechem[6] |

| Predicted XLogP3 | 1.9 | Guidechem[6] |

| Topological Polar Surface Area | 50.7 Ų | Guidechem[6] |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is a variation of the Niementowski quinazolinone synthesis.[7] This involves the cyclocondensation of the appropriately substituted anthranilic acid, 2-amino-5-(trifluoromethoxy)benzoic acid, with formamide, which serves as both a reactant and a solvent.[1][2]

Synthesis of this compound.

Experimental Protocol: Synthesis via Niementowski Reaction

This protocol is adapted from established procedures for the synthesis of quinazolin-4(3H)-ones from substituted anthranilic acids.[1][2]

Materials:

-

2-Amino-5-(trifluoromethoxy)benzoic acid

-

Formamide

-

Methanol or Ethanol (for recrystallization)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware for filtration and recrystallization

Procedure:

-

In a round-bottom flask, combine 1.0 equivalent of 2-amino-5-(trifluoromethoxy)benzoic acid with 4-5 molar equivalents of formamide.

-

Heat the reaction mixture to 130-160 °C under a reflux condenser for 2-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

Dry the crude product under vacuum.

-

Recrystallize the crude solid from a suitable solvent, such as methanol or ethanol, to afford the purified this compound.

Acidity and Basicity (pKa)

The pKa of a compound is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, permeability, and target engagement. This compound possesses both weakly acidic and weakly basic centers.

-

Acidic Proton: The N-H proton at the 3-position is weakly acidic. The strong electron-withdrawing nature of the trifluoromethoxy group is expected to increase the acidity (lower the pKa) of this proton compared to the unsubstituted quinazolin-4(3H)-one.[8]

-

Basic Centers: The nitrogen atom at the 1-position and the carbonyl oxygen are potential sites for protonation, rendering the molecule weakly basic. The electron-withdrawing -OCF₃ group will decrease the basicity of these sites.[8]

Experimental Protocol: pKa Determination by Potentiometric Titration

For poorly soluble compounds like this compound, a co-solvent potentiometric titration method is often employed.

Workflow for pKa determination by potentiometric titration.

Materials:

-

This compound

-

Methanol (HPLC grade) and Deionized Water

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

Potentiometer with a combination pH electrode

-

Automatic titrator or burette

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a series of solutions of the compound at a known concentration (e.g., 1 mM) in different methanol-water ratios (e.g., 40:60, 50:50, 60:40 v/v).

-

Calibrate the pH electrode using standard aqueous buffers.

-

Place a known volume of the compound solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Titrate the solution with standardized 0.1 M HCl to determine the basic pKa and with 0.1 M NaOH to determine the acidic pKa.

-

Record the pH after each incremental addition of the titrant, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added to generate titration curves for each co-solvent mixture.

-

Determine the pKa values in each co-solvent mixture from the inflection points of the titration curves.

-

Extrapolate the pKa values to 0% methanol using a Yasuda-Shedlovsky plot to obtain the aqueous pKa.

Lipophilicity (LogP/LogD)

Lipophilicity is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethoxy group is known to be one of the most lipophilic substituents, with a Hansch π parameter of +1.04, which is higher than that of the trifluoromethyl group (+0.88).[1] This suggests that this compound will be more lipophilic than its 6-trifluoromethyl analog.

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is the gold standard for LogP determination.

Workflow for LogP determination by the shake-flask method.

Materials:

-

This compound

-

n-Octanol (reagent grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC system with a UV detector

-

Centrifuge

Procedure:

-

Pre-saturate n-octanol with PBS and PBS with n-octanol by mixing them and allowing the phases to separate overnight.

-

Prepare a stock solution of the compound in the n-octanol-saturated PBS.

-

Add a known volume of the stock solution to a mixture of water-saturated n-octanol and n-octanol-saturated PBS in a centrifuge tube.

-

Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Separate the two phases by centrifugation.

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a validated HPLC-UV method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility

Solubility is a critical factor for oral bioavailability and formulation development. Given the lipophilic nature of the trifluoromethoxy group, this compound is expected to have low aqueous solubility.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This method determines the equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC system with a UV detector

-

Thermomixer or shaking incubator

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a glass vial.

-

Incubate the vial in a thermomixer or shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, visually inspect for the presence of undissolved solid.

-

Filter the suspension through a 0.45 µm syringe filter to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a highly precise method for determining the melting temperature and enthalpy of fusion.

Materials:

-

This compound (solid)

-

DSC instrument

-

Aluminum DSC pans

Procedure:

-

Accurately weigh a small amount of the solid sample (1-5 mg) into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic melting transition on the DSC thermogram.

Analytical Characterization

Table 2: Summary of Analytical Techniques for Characterization

| Technique | Expected Observations and Rationale |

| ¹H NMR | Aromatic protons will show characteristic splitting patterns. The N-H proton will likely appear as a broad singlet. Chemical shifts will be influenced by the electron-withdrawing -OCF₃ group. |

| ¹³C NMR | The spectrum will show distinct signals for the aromatic, carbonyl, and trifluoromethoxy carbons. The carbon attached to the -OCF₃ group will exhibit a quartet due to coupling with the fluorine atoms. |

| ¹⁹F NMR | A single sharp signal is expected for the -OCF₃ group. |

| HPLC-UV | A well-defined peak should be observed on a reverse-phase C18 column, indicating the purity of the compound. The retention time will be longer than less lipophilic analogs due to the -OCF₃ group. |

| Mass Spectrometry (ESI-MS) | The protonated molecule [M+H]⁺ should be observed at m/z 231.03. Fragmentation patterns can provide structural confirmation. |

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the key physicochemical properties of this compound. The presence of the trifluoromethoxy group is predicted to significantly impact its lipophilicity and acidity compared to unsubstituted or trifluoromethyl-substituted analogs. The detailed experimental protocols provided herein serve as a practical resource for researchers in drug discovery and development, enabling a thorough and accurate characterization of this and other novel chemical entities. A robust understanding of these fundamental properties is indispensable for the rational design and optimization of new therapeutic agents based on the quinazolinone scaffold.

References

-

Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 7, 93-98. Available from: [Link]

- Eshboev, F., & Azimova, S. (2021). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Universum: химия и биология, (10 (88)), 53-58.

- BenchChem. (2025). Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide.

-

Fallacara, A. L., Sciabola, S., & Caporuscio, F. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 123. Available from: [Link]

-

Leroux, F. R., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Available from: [Link]

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis.

-

PubChem. (n.d.). (Trifluoromethoxy)benzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

- BenchChem. (2025). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. Retrieved from a relevant BenchChem technical guide.

- Schlosser, M., & Michel, D. (2008). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Chemistry – A European Journal, 14(3), 845-850.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Amino-5-(trifluoromethoxy)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. generis-publishing.com [generis-publishing.com]

- 7. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 8. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

6-(Trifluoromethoxy)quinazolin-4(3H)-one CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(trifluoromethoxy)quinazolin-4(3H)-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, a robust and logical synthesis protocol, its physicochemical properties, and the vast therapeutic potential suggested by its core structure. This document is designed to serve as a foundational resource for researchers aiming to explore the applications of this molecule.

Core Compound Identification

-

Chemical Name: this compound

-

CAS Number: 179246-09-4[1]

-

Molecular Formula: C₉H₅F₃N₂O₂

-

Synonyms: 6-(Trifluoromethoxy)-4(1H)-quinazolinone, 6-Trifluoromethoxy-3H-quinazolin-4-one[1]

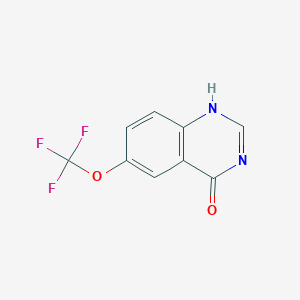

Chemical Structure:

The structure features a bicyclic quinazolinone core, with a trifluoromethoxy (-OCF₃) group substituted at the 6-position of the benzene ring. This electron-withdrawing group is known to significantly modulate a molecule's metabolic stability, lipophilicity, and binding interactions, making it a valuable moiety in modern drug design.

Caption: Chemical structure of this compound.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can summarize its key computed properties. The trifluoromethoxy group generally increases lipophilicity (logP) and can influence pKa due to its strong electron-withdrawing nature.

| Property | Value | Source |

| Molecular Weight | 230.15 g/mol | [1] |

| Exact Mass | 230.03031189 Da | [1] |

| InChI Key | MJTCNNMXXXMEFL-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 50.7 Ų | [1] |

| Complexity | 316 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Synthesis Protocol: A Proposed Methodology

The synthesis of quinazolin-4(3H)-ones is a well-established field in organic chemistry. A highly plausible and efficient route to this compound involves the cyclization of the corresponding anthranilic acid derivative with formamide. This method, a variation of the Niementowski quinazolinone synthesis, is reliable and widely used for its simplicity and effectiveness.

The key starting material for this synthesis is 2-amino-5-(trifluoromethoxy)benzoic acid (CAS: 83265-56-9).[2]

Experimental Workflow: Proposed Synthesis

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-(trifluoromethoxy)benzoic acid (1.0 eq) with an excess of formamide (e.g., 10-20 eq). Formamide acts as both the solvent and the source of the C2 carbon in the quinazolinone ring.

-

Heating and Cyclization: Heat the reaction mixture to a temperature of 160-180°C. Maintain this temperature under reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation (Workup): After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the cooled reaction mixture into a beaker containing cold water or an ice-water slurry. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual formamide.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

The Quinazolinone Core: A Privileged Scaffold in Drug Discovery

The quinazolin-4(3H)-one skeleton is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets and exhibit a broad range of pharmacological activities.[3][4][5][6] The introduction of the 6-trifluoromethoxy group is a rational design strategy to enhance drug-like properties.

Potential Therapeutic Applications:

-

Anticancer Activity: Many quinazolinone derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell proliferation.[6][7] Specifically, they have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer and other malignancies.[8] The core structure is also found in compounds targeting other cancer-related enzymes like aurora kinases and histone deacetylases (HDACs).[7][9]

-

Antimicrobial and Antiviral Activity: The quinazolinone scaffold is a foundational component of various synthetic agents with significant antibacterial and antifungal properties.[10] Structure-activity relationship studies have shown that substitutions at various positions on the ring system can be tuned to enhance potency against different microbial strains.[10] Furthermore, certain derivatives have shown promise as antiviral agents.[3]

-

Anti-Inflammatory and CNS Activity: Derivatives of quinazolinone have been investigated for their anti-inflammatory effects.[4] Due to their ability to cross the blood-brain barrier, these compounds have also been explored for various central nervous system (CNS) applications, including as anticonvulsants.[6]

Caption: Common biological targets and activities of the quinazolinone scaffold.

Conclusion and Future Directions

This compound represents a molecule of high interest for synthetic and medicinal chemists. While specific biological data on this derivative remains to be published, its structural features—a privileged quinazolinone core combined with a metabolically robust trifluoromethoxy group—make it an exceptionally strong candidate for drug discovery programs. The proposed synthesis is straightforward and utilizes commercially available starting materials, enabling its accessibility for research. Future investigations should focus on synthesizing this compound and screening it against a panel of cancer cell lines, microbial strains, and key enzymatic targets to unlock its full therapeutic potential.

References

-

MDPI. (n.d.). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-(Trifluoromethyl)quinazolin-4(1H)-one. PubChem. Retrieved from [Link]

-

ChemicaBlock. (n.d.). Unlocking Chemical Synthesis with 2-Amino-5-(trifluoromethoxy)benzoic Acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

-

PubMed. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. Photochemistry and Photobiology, 97(4), 826-836. Retrieved from [Link]

-

University of Notre Dame. (n.d.). One-step synthesis of 4(3H)-quinazolinones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). General routes of synthesis of quinazolin-4(3H)-one. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2017). Biological activity of Quinazoline: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central. Retrieved from [Link]

-

PubMed. (2013). Quinazolin-4-one derivatives as selective histone deacetylase-6 inhibitors for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 56(17), 6775-91. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological Activity of Quinazolinones. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Quinazolin-4-one derivatives as selective histone deacetylase-6 inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 6-(Trifluoromethoxy)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethoxy)quinazolin-4(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry. The quinazolinone scaffold is a well-established pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and anticonvulsant activities.[1][2] The introduction of a trifluoromethoxy group at the 6-position can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, making it a valuable moiety in drug design.[3]

A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide provides an in-depth analysis of its expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for researchers engaged in its synthesis and application.

Molecular Structure and Spectroscopic Overview

The structural elucidation of this compound relies on the synergistic interpretation of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined analysis affords a comprehensive molecular profile.

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. The aromatic region is of particular interest.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.6 | broad singlet | 1H | N-H |

| ~8.20 | singlet | 1H | H-2 |

| ~7.95 | doublet | 1H | H-5 |

| ~7.80 | doublet of doublets | 1H | H-7 |

| ~7.70 | doublet | 1H | H-8 |

Interpretation:

-

The downfield signal around 12.6 ppm is characteristic of the acidic N-H proton of the quinazolinone ring, which is often broad due to quadrupole broadening and exchange.[4]

-

The singlet at approximately 8.20 ppm is assigned to the H-2 proton, which is adjacent to two nitrogen atoms and thus significantly deshielded.[5]

-

The aromatic protons on the benzene ring will exhibit a splitting pattern influenced by the trifluoromethoxy group. H-5 is expected to be a doublet due to coupling with H-7. H-7 will appear as a doublet of doublets, coupling to both H-5 and H-8. H-8 will be a doublet due to coupling with H-7.

¹³C NMR (Carbon-13) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | C-4 (C=O) |

| ~150.0 | C-8a |

| ~148.0 | C-6 |

| ~145.0 | C-2 |

| ~130.0 | C-7 |

| ~125.0 | C-5 |

| ~121.0 | C-4a |

| ~120.0 (quartet) | -OCF₃ |

| ~118.0 | C-8 |

Interpretation:

-

The carbonyl carbon (C-4) is expected at the most downfield position, around 162.0 ppm.[6]

-

The carbon atom attached to the trifluoromethoxy group (C-6) and the carbons of the pyrimidine ring (C-2 and C-8a) will also be in the downfield region.

-

The trifluoromethyl carbon (-OCF₃) will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR (Fluorine-19) Spectroscopy

Given the trifluoromethoxy group, ¹⁹F NMR is a crucial technique for confirming the presence and electronic environment of the fluorine atoms.[7]

Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -58.0 | singlet | -OCF₃ |

Interpretation:

-

A single peak is expected as all three fluorine atoms in the -OCF₃ group are chemically equivalent.[8] The chemical shift is highly dependent on the electronic environment.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.[10]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Medium, broad | N-H stretching |

| 1680-1660 | Strong | C=O (amide) stretching |

| 1615 | Medium | C=N stretching |

| 1560 | Medium | C=C aromatic ring stretching |

| 1250-1150 | Strong | C-F stretching |

| 1100-1000 | Strong | C-O stretching |

Interpretation:

-

A broad absorption in the 3200-3000 cm⁻¹ region is characteristic of the N-H stretch of the lactam.[6]

-

A strong, sharp peak around 1670 cm⁻¹ is indicative of the carbonyl (C=O) group of the amide.[11]

-

The presence of strong absorptions in the 1250-1150 cm⁻¹ range is a key indicator of the C-F bonds of the trifluoromethoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 230 | [M]⁺, Molecular ion |

| 202 | [M-CO]⁺ |

| 161 | [M-CF₃]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of the compound (C₉H₅F₃N₂O), which is 230.14 g/mol .

-

Common fragmentation pathways for quinazolinones involve the loss of a neutral CO molecule, leading to a fragment at [M-28]⁺.[12][13]

-

Cleavage of the trifluoromethoxy group can lead to the loss of a CF₃ radical, resulting in a fragment at [M-69]⁺.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[5]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR.[5]

-

¹⁹F NMR: Acquire the spectrum with appropriate parameters for fluorine detection.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak.[5]

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade KBr in an agate mortar.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent pellet.[5]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum and then the sample spectrum, typically from 4000 to 400 cm⁻¹.[5]

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[13]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum.

Caption: General experimental workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H, ¹³C, and ¹⁹F NMR, IR, and Mass Spectrometry, provides an unequivocal confirmation of its molecular structure. This guide, by presenting predicted data and their detailed interpretation, serves as a foundational reference for researchers in the field. The methodologies and analytical reasoning outlined herein are crucial for ensuring the identity, purity, and quality of this important heterocyclic compound in research and development settings.

References

-

MDPI. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Available from: [Link]

-

University of Southampton. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. Available from: [Link]

-

SciSpace. Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Available from: [Link]

-

ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Available from: [Link]

-

Oriental Journal of Chemistry. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Available from: [Link]

-

MDPI. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Available from: [Link]

-

Quora. How to interpret the 19F NMR spectra. Available from: [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available from: [Link]

-

Supporting Information. [Link]

-

University of Delaware. 19Flourine NMR. Available from: [Link]

-

Wiley Online Library. Fluorine NMR. Available from: [Link]

-

ResearchGate. FT-IR Spectral study of some Heterocyclic Compounds: Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. quora.com [quora.com]

- 8. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 9. biophysics.org [biophysics.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 13. researchgate.net [researchgate.net]

The Unseen Architects of Cellular Fate: A Technical Guide to the Mechanisms of Action of Quinazolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinazolinone scaffold, a fused heterocyclic system of a benzene ring and a pyrimidinone ring, stands as a privileged structure in medicinal chemistry. Its remarkable versatility has given rise to a plethora of derivatives exhibiting a wide spectrum of biological activities. This guide delves into the core mechanisms by which these compounds exert their profound effects at the cellular and molecular levels, providing a technical foundation for researchers engaged in the discovery and development of novel therapeutics. We will explore the intricate ways quinazolinone derivatives commandeer cellular signaling, disrupt essential processes, and ultimately dictate cell fate, with a focus on their applications in oncology, infectious diseases, and inflammation.

Part 1: Anticancer Mechanisms of Quinazolinone Derivatives

The fight against cancer has been a major impetus for the exploration of quinazolinone chemistry. These derivatives have emerged as potent anticancer agents, targeting several key hallmarks of cancer. Their mechanisms are multifaceted, ranging from the disruption of the cytoskeleton to the modulation of critical signaling pathways that govern cell proliferation, survival, and death.

Inhibition of Tubulin Polymerization: Disrupting the Cellular Scaffolding

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules is essential for the formation of the mitotic spindle, a critical apparatus for the segregation of chromosomes during mitosis. Quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, effectively arresting the cell cycle at the G2/M phase and inducing apoptosis.[1][2]

These compounds typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to mitotic arrest, as the cell is unable to form a functional mitotic spindle. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

This assay monitors the effect of quinazolinone derivatives on the assembly of purified tubulin into microtubules in real-time.

Materials:

-

Purified tubulin protein (>97% pure)

-

GTP (Guanosine-5'-triphosphate)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Fluorescent reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules

-

Test quinazolinone derivative

-

Positive control (e.g., Paclitaxel - promoter, Nocodazole - inhibitor)

-

Negative control (vehicle, e.g., DMSO)

-

Black 96-well microplate, opaque walls

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test quinazolinone derivative in DMSO.

-

Prepare working solutions of the test compound and controls in polymerization buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.

-

On ice, prepare a tubulin/GTP/reporter dye master mix in polymerization buffer. The final tubulin concentration is typically 2-5 mg/mL.

-

-

Assay Setup:

-

Add the test compounds and controls to the wells of the 96-well plate.

-

Initiate polymerization by adding the tubulin master mix to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, by fitting the data to a dose-response curve.

-

| Compound ID | Target Cell Line | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |

| Derivative A | - | 3.16 | [3] |

| Derivative B | - | 5.8 | [1] |

| Derivative C | - | 0.6 | [1] |

Targeting Epidermal Growth Factor Receptor (EGFR) Kinase: Halting Proliferation Signals

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth. Quinazolinone-based molecules, such as gefitinib and erlotinib, are well-established EGFR tyrosine kinase inhibitors (TKIs).[3]

These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.

Caption: EGFR signaling cascade and its inhibition by quinazolinone derivatives.

This assay measures the ability of a quinazolinone derivative to inhibit the enzymatic activity of EGFR.

Materials:

-

Recombinant human EGFR (kinase domain)

-

Kinase buffer

-

ATP

-

A suitable substrate (e.g., a synthetic peptide)

-

Test quinazolinone derivative

-

Positive control (e.g., Gefitinib)

-

Negative control (vehicle)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

White 96-well microplate

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound and positive control in kinase buffer.

-

-

Kinase Reaction:

-

Add the kinase, substrate, and test compound/control to the wells of the microplate.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. This is typically a luminescence-based readout.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

| Compound ID | EGFR Mutant | IC50 (nM) | Reference |

| Gefitinib | Wild-type | 2.17 - 16.32 | [4] |

| Erlotinib | Wild-type | ~2 | [3] |

| Compound 4g | L858R/T790M | 2.17 | [4] |

| Compound 4i | L858R/T790M | 8.49 | [4] |

Induction of Cell Cycle Arrest and Apoptosis

A common outcome of the aforementioned mechanisms is the induction of cell cycle arrest and apoptosis. By interfering with critical cellular processes, quinazolinone derivatives trigger cellular checkpoints that halt cell cycle progression, providing time for DNA repair or, if the damage is too severe, initiating programmed cell death.

Caption: Experimental workflow for assessing cell cycle arrest and apoptosis.

Materials:

-

Cancer cells treated with the quinazolinone derivative

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells after treatment.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Rehydrate the cells with PBS, treat with RNase A to remove RNA, and then stain with PI solution.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

Cancer cells treated with the quinazolinone derivative

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect cells after treatment.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells promptly by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Inhibition of Other Kinases: Expanding the Target Landscape

Beyond EGFR, quinazolinone derivatives have been shown to inhibit other kinases implicated in cancer progression, including PI3K/Akt and PARP.

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Some quinazolinone derivatives can inhibit PI3K, leading to the deactivation of Akt and the induction of apoptosis.[5][6]

-

PARP (Poly(ADP-ribose) polymerase): PARP enzymes are involved in DNA repair. PARP inhibitors, including some quinazolinone derivatives, can induce "synthetic lethality" in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[7][8]

Part 2: Antimicrobial and Anti-inflammatory Mechanisms

The therapeutic potential of quinazolinone derivatives extends beyond oncology. Their structural features allow for interactions with microbial and inflammatory targets.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria.[9][10] This enzyme is a well-validated target for antibacterial drugs. Certain quinazolinone derivatives have been shown to inhibit DNA gyrase, leading to bacterial cell death.[11][12]

Caption: Inhibition of bacterial DNA gyrase by quinazolinone derivatives.

Materials:

-

Purified bacterial DNA gyrase (E. coli or other)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Gyrase assay buffer

-

ATP

-

Test quinazolinone derivative

-

Positive control (e.g., Novobiocin)

-

Negative control (vehicle)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound or control.

-

Enzyme Addition: Add DNA gyrase to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers (relaxed vs. supercoiled) on an agarose gel.

-

Visualization and Analysis: Stain the gel with a DNA-intercalating dye and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. They catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory signaling molecules. Some quinazolinone derivatives have demonstrated selective inhibition of COX-2, suggesting their potential as anti-inflammatory agents with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Materials:

-

Recombinant human COX-2 enzyme

-

COX assay buffer

-

Arachidonic acid (substrate)

-

Fluorometric probe

-

Test quinazolinone derivative

-

Positive control (e.g., Celecoxib)

-

Negative control (vehicle)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the COX-2 enzyme, assay buffer, fluorometric probe, and the test compound or control.

-

Initiation: Start the reaction by adding arachidonic acid.

-

Measurement: Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes at the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the COX-2 activity.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition and the IC50 value for the test compound.

Conclusion

The quinazolinone scaffold represents a remarkably fruitful starting point for the design of novel therapeutic agents. The diverse mechanisms of action of its derivatives, spanning from the disruption of fundamental cellular machinery to the precise targeting of key signaling molecules, underscore the immense potential of this chemical class. This guide has provided a technical overview of the primary modes of action, supported by detailed experimental protocols, to empower researchers in their quest to harness the therapeutic power of quinazolinone derivatives for the treatment of cancer, infectious diseases, and inflammatory conditions. Continued exploration of the structure-activity relationships and the intricate molecular interactions of these compounds will undoubtedly pave the way for the development of next-generation medicines with enhanced efficacy and safety profiles.

References

-

MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]

-

MDPI. (2018). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules. [Link]

-

Springer Nature. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of the Iranian Chemical Society. [Link]

-

MDPI. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules. [Link]

-

PMC. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Frontiers in Microbiology. [Link]

-

ResearchGate. (2015). Quinazoline based small molecule exerts potent tumour suppressive properties by inhibiting PI3K/Akt/FoxO3a signalling in experimental colon cancer. Cancer Letters. [Link]

-

PubMed. (2015). Quinazoline Based Small Molecule Exerts Potent Tumour Suppressive Properties by Inhibiting PI3K/Akt/FoxO3a Signalling in Experimental Colon Cancer. Cancer Letters. [Link]

-

ResearchGate. (2022). Mechanism of action of quinazolinones as PARP inhibitor. Mini-Reviews in Medicinal Chemistry. [Link]

-

Bentham Science. (2020). Synthesis and In silico Studies of Quinazolinone Derivatives as PARP-1 Inhibitors. Letters in Drug Design & Discovery. [Link]

-

MDPI. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules. [Link]

-

MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]

-

PMC. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Scientific Reports. [Link]

-

PMC. (2024). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. [Link]

-

PMC. (2021). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Molecules. [Link]

-

NIH. (2021). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Molecules. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

-

Bio-Rad Antibodies. (n.d.). EGF R Signaling Pathway. [Link]

-

Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. [Link]

-

ResearchGate. (2022). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]

-

TeachMePhysiology. (2023). The Cell Cycle. [Link]

-

Microbe Notes. (2023). Cell Cycle. [Link]

-

Wikipedia. (n.d.). DNA gyrase. [Link]

-

ResearchGate. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

-

ResearchGate. (2022). Schematic representation of the COX pathway illustrating the synthesis... [Link]

-

ResearchGate. (2018). Prostaglandins biosynthesis pathway. Cyclooxygenases (COX) metabolize... [Link]

-

Cytoskeleton. (n.d.). Tubulin Polymerization Assay Kit (Fluorescence Based). [Link]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

-

PMC. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Scientific Reports. [Link]

-

PMC. (2017). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DNA gyrase - Wikipedia [en.wikipedia.org]

- 10. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Trifluoromethoxy-Substituted Quinazolinones

Executive Summary

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Strategic modification of this core structure is paramount for enhancing pharmacological profiles. The introduction of fluorine-containing functional groups has become a key strategy in modern drug design, and among these, the trifluoromethoxy (-OCF3) group offers a unique combination of properties. This technical guide provides an in-depth analysis of the biological activities of trifluoromethoxy-substituted quinazolinones, designed for researchers, medicinal chemists, and drug development professionals. We will explore the profound impact of the -OCF3 group on the anticancer, anti-inflammatory, and antimicrobial activities of this heterocyclic system, detailing mechanisms of action, summarizing key quantitative data, and providing validated experimental protocols to empower further research and development in this promising area.

The Strategic Advantage of the Trifluoromethoxy Group in Quinazolinone Scaffolds

The quinazolinone core is recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] However, the efficacy of a quinazolinone-based drug candidate is critically dependent on the nature of its substituents. The trifluoromethoxy (-OCF3) group, in particular, has emerged as a high-value substituent for several key reasons.[3]

Physicochemical Properties of the -OCF3 Group:

-

Enhanced Lipophilicity: The -OCF3 group is highly lipophilic, which can significantly improve a molecule's ability to cross biological membranes.[4] This property is crucial for enhancing oral bioavailability and ensuring the compound reaches its intracellular target.[4][5]

-

Metabolic Stability: Unlike a simple methoxy group, the trifluoromethoxy group is remarkably stable against metabolic degradation, specifically oxidative metabolism.[4] This resistance to breakdown prolongs the biological half-life of the drug, potentially leading to a more sustained therapeutic effect.

-

Electronic Effects: The -OCF3 group exerts a powerful electron-withdrawing effect on the aromatic ring to which it is attached.[4] This modulation of the electronic landscape of the quinazolinone core can significantly influence its binding affinity and interactions with target proteins.[5]

-

Conformational Influence: The steric bulk and unique electronic nature of the trifluoromethoxy group can lock the molecule into a specific conformation that is favorable for target binding, thereby increasing potency and selectivity.

The strategic incorporation of an -OCF3 group is therefore not merely an incremental change but a fundamental design choice aimed at optimizing the pharmacokinetic and pharmacodynamic profile of quinazolinone-based therapeutics.[3][5]

Anticancer Activity: Targeting Oncogenic Signaling

Quinazoline derivatives are renowned for their anticancer properties, with several FDA-approved drugs like Gefitinib and Erlotinib targeting the Epidermal Growth Factor Receptor (EGFR).[6][7] The introduction of fluorine-containing groups has been a key strategy in developing next-generation inhibitors.[8] Trifluoromethoxy-substituted quinazolinones continue this legacy, showing promise as potent inhibitors of cancer cell proliferation.

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

A primary mechanism of action for anticancer quinazolinones is the inhibition of receptor tyrosine kinases (RTKs), particularly EGFR.[6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth, proliferation, and survival.[6][8] Trifluoromethoxy-substituted quinazolinones are designed to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascades (e.g., RAS-RAF-MAPK and PI3K-AKT) that drive tumorigenesis.[6][9] This inhibition can induce cell cycle arrest and trigger apoptosis (programmed cell death) in cancer cells.[6]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these compounds is typically evaluated using assays like the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for potency. While specific data for trifluoromethoxy-substituted quinazolinones is emerging, data from closely related trifluoromethyl (-CF3) analogs demonstrate the potential of this class.

| Compound ID | Substitution | Cell Line | IC50 (µM) | Reference |

| Compound 8b | 4-CF3, N-phenyl, piperazine | PC3 (Prostate) | 5.51 | [10] |

| Compound 8b | 4-CF3, N-phenyl, piperazine | LNCaP (Prostate) | 4.51 | [10] |

| Compound 8b | 4-CF3, N-phenyl, piperazine | K562 (Leukemia) | 8.49 | [10] |

| Compound 37 | 3-(4-CF3-phenyl), rhodanine | HT-1080 (Fibrosarcoma) | 15.8 | [11] |

| Compound 47 | 3-(4-CF3-phenyl), rhodanine, OCH3 | HT-1080 (Fibrosarcoma) | 15.8 | [11] |

Note: The data presented is for trifluoromethyl (-CF3) analogs, which serve as a proxy to highlight the potential of fluorinated quinazolinones. Further studies on -OCF3 derivatives are warranted.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a validated workflow for assessing the in vitro cytotoxicity of test compounds against adherent cancer cell lines.

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of the trifluoromethoxy-substituted quinazolinone in DMSO.

-

Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is <0.5%.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the viability data against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Quinazolinone derivatives have been widely investigated for their anti-inflammatory properties.[12][13] The strong electron-withdrawing nature of the trifluoromethoxy group can enhance interactions with key targets in inflammatory pathways.

Mechanism of Action: NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[14] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitor of κB (IκBα), leading to its degradation.[15] This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS (which produces nitric oxide, NO) and various cytokines.[14][15] Certain quinazoline derivatives have been shown to inhibit this pathway, potentially by interfering with the phosphorylation of IκBα or p65, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[16][17][18]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes the use of the Griess assay to quantify nitrite, a stable product of NO, in the supernatant of LPS-stimulated RAW 264.7 macrophage cells.

-

Cell Culture:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of the trifluoromethoxy-substituted quinazolinone for 1 hour.

-

-

LPS Stimulation:

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

-

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Quinazolinone derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[2][19][20]

Mechanism of Action

The antimicrobial mechanisms of quinazolinones can be diverse. They have been reported to interfere with the synthesis of the bacterial cell wall and DNA.[2] For some derivatives, the proposed target is DNA gyrase, an essential enzyme for bacterial DNA replication.[2] The improved membrane permeability conferred by the trifluoromethoxy group may enhance the compound's ability to reach these intracellular targets, contributing to its antimicrobial efficacy.[4][21]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum:

-

Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB. The concentration range should typically span from 128 µg/mL down to 0.25 µg/mL.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at 35-37°C for 18-24 hours under ambient air conditions.

-

-

MIC Determination:

-

Visually inspect the plate for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

-

Conclusion and Future Perspectives

Trifluoromethoxy-substituted quinazolinones represent a highly promising class of compounds with a wide spectrum of biological activities. The unique physicochemical properties imparted by the -OCF3 group—namely enhanced metabolic stability and lipophilicity—make these derivatives attractive candidates for further drug development.[4][5] Their demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents stems from their ability to modulate key biological pathways such as EGFR and NF-κB signaling.

Future research should focus on several key areas:

-

Synthesis of Diverse Libraries: Expanding the chemical space by synthesizing a broader range of trifluoromethoxy-substituted quinazolinone analogs to conduct comprehensive structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms for compounds that show high potency in phenotypic screens.

-

Pharmacokinetic Profiling: Conducting in-depth ADME (absorption, distribution, metabolism, and excretion) studies to assess the drug-like properties of lead compounds.

-

In Vivo Efficacy: Progressing the most promising candidates into relevant animal models to validate their therapeutic efficacy and safety profiles.

By leveraging the strategic advantages of the trifluoromethoxy group, the quinazolinone scaffold will continue to be a fertile ground for the discovery of novel and effective therapeutic agents.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

-

Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

-

Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal. Available from: [Link]

-

Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Taylor & Francis Online. Available from: [Link]

-

Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. ResearchGate. Available from: [Link]

-

Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase. ResearchGate. Available from: [Link]

-